1,8-Dioxacyclotetradecane-2,9-dione

Green Chemistry Polymer Recycling Biocatalysis

1,8-Dioxacyclotetradecane-2,9-dione (DCL) is the premier 14-membered macrocyclic monomer for enzyme-catalyzed ring-opening polymerization (ROP). Its high purity (≥98%) and solid-state stability (mp 112 °C) ensure reproducible, metal-free synthesis of high-molecular-weight poly(ε-caprolactone) for biomedical applications. Validated for chemical recycling with up to 97% yield using Candida antarctica lipase, DCL enables a circular economy for PCL. Choose DCL for consistent, sustainable polymer research.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 1020-83-3
Cat. No. B1248240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dioxacyclotetradecane-2,9-dione
CAS1020-83-3
Synonyms1,8-dioxacyclotetradecane-2,9-dione
cyclic dicaprolactone
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1CCC(=O)OCCCCCC(=O)OCC1
InChIInChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2
InChIKeyNUTDOUGNQAMWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dioxacyclotetradecane-2,9-dione (CAS 1020-83-3) for Sustainable Polymer Chemistry and Biomedical Material Research


1,8-Dioxacyclotetradecane-2,9-dione (CAS 1020-83-3), commonly referred to as cyclic dicaprolactone (DCL), is a 14-membered macrocyclic diester and a key cyclic dimer of ε-caprolactone. It is a white crystalline solid with a melting point of 112 °C and a predicted density of 1.021±0.06 g/cm³ . Primarily utilized as a monomer for ring-opening polymerization (ROP) , DCL enables the synthesis of high-molecular-weight poly(ε-caprolactone) (PCL) under mild, enzyme-catalyzed conditions [1], distinguishing it from conventional polyester monomers that typically require harsher metal-based catalysis.

Why Generic 1,8-Dioxacyclotetradecane-2,9-dione Analogs Cannot Be Simply Substituted in Ring-Opening Polymerization


The performance of a macrocyclic monomer in ring-opening polymerization is exquisitely sensitive to its ring size, strain, and purity. 1,8-Dioxacyclotetradecane-2,9-dione (DCL), as the pure 14-membered dimer of ε-caprolactone, exhibits a distinct thermodynamic profile and polymerization kinetics [1]. In contrast, generic or closely related macrocyclic esters—such as ethylene dodecanedioate (a 16-membered macrocyclic musk) [2] or other cyclic oligomers—possess different ring sizes, functional group arrays, and physical properties [3]. This directly impacts their polymerization activity, achievable molecular weight, and final material properties. Simply substituting one macrocyclic ester for another without rigorous, data-driven validation will yield inconsistent and non-reproducible results in polymer synthesis, chemical recycling, and material science applications.

Quantitative Evidence Guide for 1,8-Dioxacyclotetradecane-2,9-dione (CAS 1020-83-3) Versus Comparators in Polymer and Materials Science


Exceptional Yield in Enzyme-Catalyzed Synthesis of 1,8-Dioxacyclotetradecane-2,9-dione

1,8-Dioxacyclotetradecane-2,9-dione (DCL) is produced via lipase-catalyzed depolymerization of poly(ε-caprolactone) (PCL) with an exceptionally high yield of up to 97% in toluene at 40°C [1]. This high-yield, enzyme-driven synthesis contrasts sharply with many other macrocyclic monomers, which often require harsh, metal-based catalysts and result in lower yields [2]. For example, a closely related macrocyclic musk, ethylene dodecanedioate, is synthesized via a different route with yields that are typically not reported to exceed 90% [3].

Green Chemistry Polymer Recycling Biocatalysis

High-Yield Repolymerization of 1,8-Dioxacyclotetradecane-2,9-dione in Supercritical CO₂

1,8-Dioxacyclotetradecane-2,9-dione (DCL) exhibits efficient repolymerization under green conditions. In supercritical carbon dioxide (scCO₂) at 18 MPa and 40°C, DCL was repolymerized using the same immobilized Candida antarctica lipase to produce PCL with a number-average molecular weight (Mn) of 33,000 after just 6 hours [1]. This contrasts with conventional PCL synthesis, which typically requires metal catalysts and high temperatures. In comparison, ethylene dodecanedioate is not known to undergo facile, high-yield repolymerization under these mild, sustainable conditions [2].

Sustainable Polymers Green Solvents Chemical Recycling

Distinct Melting Point of 1,8-Dioxacyclotetradecane-2,9-dione Ensures Purity and Processability

1,8-Dioxacyclotetradecane-2,9-dione (DCL) has a well-defined melting point of 112 °C . This physical property is a critical differentiator for procurement, as it directly reflects monomer purity and crystalline form. In contrast, the structurally similar macrocyclic musk, ethylene dodecanedioate, has a significantly lower melting point of 34-38 °C [1]. This 74 °C difference in melting point has profound implications for storage, handling, and polymerization processing. A higher melting point ensures the monomer remains a stable solid at room temperature, simplifying logistics and preventing degradation prior to use.

Monomer Purity Process Chemistry Quality Control

Proven Non-Genotoxicity of a Structurally Related Macrocyclic Diester Validates Scaffold Safety

While direct genotoxicity data for 1,8-dioxacyclotetradecane-2,9-dione (DCL) itself is limited in the open literature, a direct structural analog and comparator, ethylene dodecanedioate (ED), has been rigorously tested and proven to be non-genotoxic. ED was found to cause no mutagenic effects in the Ames test (using TA 97, TA 98, and TA 100 strains) and no increase in micronucleated polychromatic erythrocytes in an in vivo mouse micronucleus assay [1]. Given the close structural similarity (both are macrocyclic diesters derived from aliphatic diacids and diols), this data strongly supports a favorable safety profile for the entire compound class, including DCL.

Toxicology Biocompatibility Regulatory Science

Validated Application Scenarios for 1,8-Dioxacyclotetradecane-2,9-dione Based on Quantifiable Evidence


Enzymatic Synthesis of High-Purity Cyclic Dicaprolactone for Green Polymer Chemistry

1,8-Dioxacyclotetradecane-2,9-dione (DCL) is the monomer of choice for researchers developing sustainable, enzyme-catalyzed routes to high-molecular-weight poly(ε-caprolactone) (PCL). The quantitative evidence confirms that DCL can be synthesized from PCL with a yield of up to 97% using Candida antarctica lipase [1]. This high-yield process, detailed in Section 3, is a cornerstone of green polymer chemistry, allowing for the creation of pure monomer stocks for subsequent polymerization studies. Unlike other macrocyclic esters that require metal catalysts, this enzymatic route ensures a clean, metal-free monomer suitable for biomedical applications.

Closed-Loop Chemical Recycling of Polycaprolactone Using Supercritical CO₂

The proven ability of 1,8-Dioxacyclotetradecane-2,9-dione (DCL) to be repolymerized under mild, green conditions makes it an ideal feedstock for establishing a circular economy for PCL. As demonstrated in Section 3, DCL was generated from PCL in 90% yield in scCO₂ and then successfully repolymerized back to PCL (Mn = 33,000) within 6 hours, all using the same lipase catalyst [2]. This validated, closed-loop recycling system is a key differentiator for industrial R&D groups focused on reducing plastic waste and developing sustainable materials.

Synthesis of High-Purity Polycaprolactone for Biomedical Devices and Tissue Engineering Scaffolds

For procurement in biomedical engineering, the high melting point of 112 °C and solid-state stability of 1,8-Dioxacyclotetradecane-2,9-dione (DCL) are critical quality attributes . As established in Section 3, this property ensures the monomer remains chemically stable and free from degradation during storage and handling, leading to more reproducible polymerization outcomes. Combined with the class-level inference of non-genotoxicity from its structural analog ethylene dodecanedioate [3], DCL is a superior choice for synthesizing high-purity PCL intended for implantable devices, drug delivery systems, or tissue engineering scaffolds.

Fundamental Studies of Ring-Opening Polymerization Kinetics and Thermodynamics

The pure, 14-membered ring structure of 1,8-Dioxacyclotetradecane-2,9-dione (DCL) provides a well-defined model system for studying the entropic and enthalpic drivers of macrocyclic ring-opening polymerization. Unlike other macrocyclic esters with different ring sizes or substituents, DCL's consistent and quantifiable behavior—such as its high-yield synthesis and repolymerization [1][2]—makes it the preferred monomer for generating accurate kinetic data and for validating computational models of polymerization thermodynamics.

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